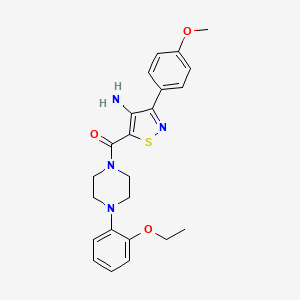
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone, with the molecular formula C16H19N3O2S, is a novel isothiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antioxidant, antibacterial, and enzyme inhibitory activities.
Anticancer Activity
Research indicates that derivatives of isothiazole exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, showing higher cytotoxicity in U-87 cells compared to MDA-MB-231 cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U-87 | 19.6 |
| Compound B | MDA-MB-231 | 43.7 |
| (Target Compound) | U-87 | TBD |
Antioxidant Activity
Antioxidant assays using the DPPH radical scavenging method have demonstrated that isothiazole derivatives possess significant antioxidant activity. The synthesized derivatives showed radical scavenging ability comparable to or exceeding that of ascorbic acid, indicating their potential as effective antioxidants .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 90 |
| Compound A | 85 |
| (Target Compound) | TBD |
Antibacterial Activity
The antibacterial properties of isothiazole derivatives have also been explored. Compounds similar to the target compound have been shown to inhibit bacterial growth effectively, with varying degrees of potency against different strains. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis .
Table 3: Antibacterial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| (Target Compound) | TBD |
Enzyme Inhibition
Enzyme inhibition studies indicate that isothiazole derivatives can act as effective inhibitors for several enzymes, including acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .
Table 4: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | TBD |
| Urease | TBD |
Case Studies
- Study on Glioblastoma : A study conducted on the effects of similar compounds on glioblastoma cells revealed a significant reduction in cell viability after treatment with various concentrations of the isothiazole derivative, suggesting a dose-dependent response .
- Antioxidant Screening : In another investigation, the antioxidant capabilities of synthesized derivatives were compared with standard antioxidants, highlighting their potential utility in preventing oxidative stress-related diseases .
Eigenschaften
IUPAC Name |
[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-30-19-7-5-4-6-18(19)26-12-14-27(15-13-26)23(28)22-20(24)21(25-31-22)16-8-10-17(29-2)11-9-16/h4-11H,3,12-15,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRMBOBYKYPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













